molecular formula C20H23ClN4O2S B3495525 4-CHLORO-N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZENE-1-SULFONAMIDE

4-CHLORO-N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZENE-1-SULFONAMIDE

Cat. No.: B3495525
M. Wt: 418.9 g/mol
InChI Key: HBBFUJSZOKAJPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-CHLORO-N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZENE-1-SULFONAMIDE is a complex organic compound that features a combination of a benzodiazole ring, a piperidine moiety, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole core, followed by the introduction of the piperidine moiety and the sulfonamide group. Common reagents used in these steps include chlorinating agents, methylating agents, and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or sulfonamide groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can

Properties

IUPAC Name

4-chloro-N-[1-methyl-2-(piperidin-1-ylmethyl)benzimidazol-5-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O2S/c1-24-19-10-7-16(23-28(26,27)17-8-5-15(21)6-9-17)13-18(19)22-20(24)14-25-11-3-2-4-12-25/h5-10,13,23H,2-4,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBBFUJSZOKAJPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)N=C1CN4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-CHLORO-N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZENE-1-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
4-CHLORO-N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZENE-1-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
4-CHLORO-N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZENE-1-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
4-CHLORO-N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZENE-1-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
4-CHLORO-N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZENE-1-SULFONAMIDE
Reactant of Route 6
4-CHLORO-N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZENE-1-SULFONAMIDE

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